NC-38's IC50 for p38α Autophosphorylation Compared to Prototypical ATP-Competitive Inhibitors
NC-38 inhibits TAB1-induced p38α autophosphorylation in vitro with an IC50 of 0.27 µM [1]. This potency is measured under conditions where the ATP-competitive inhibitor PH797804 achieves strong inhibition of substrate phosphorylation at 2 µM but does not exhibit the same autophosphorylation selectivity, illustrating the divergent mechanisms. The IC50 for the non-fluorinated analog NC-37 is reported in the same low micromolar range, with NC-38 representing the fluorinated derivative engineered for enhanced binding interactions .
| Evidence Dimension | TAB1-induced p38α autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.27 µM |
| Comparator Or Baseline | NC-37 (non-fluorinated analog): IC50 in low micromolar range; PH797804 (ATP-competitive): Strong substrate phosphorylation inhibition at 2 µM, but lacks autophosphorylation-selective profile. |
| Quantified Difference | NC-38 is a potent inhibitor of autophosphorylation; quantitative selectivity ratio vs. canonical substrate phosphorylation detailed in other dimensions. |
| Conditions | In vitro autophosphorylation assay with purified GST-p38α, TAB1 peptide (386-414), and 600 µM ATP; analyzed by immunoblotting. |
Why This Matters
Procurement of NC-38 is critical for studies requiring selective autophosphorylation inhibition without complete abrogation of all p38α signaling, a profile that generic ATP-competitive inhibitors do not provide.
- [1] González, L., et al. (2023). Nature Communications, 14(1), 3318. View Source
